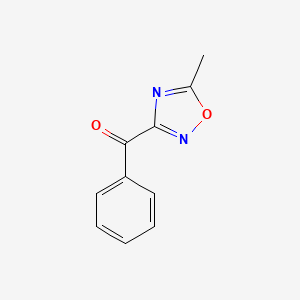![molecular formula C7H14N2O2 B14698811 Ethyl [2-(aziridin-1-yl)ethyl]carbamate CAS No. 25323-93-7](/img/structure/B14698811.png)
Ethyl [2-(aziridin-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(aziridin-1-yl)ethyl]carbamate typically involves the reaction of aziridine with ethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and subsequently forms the desired carbamate compound .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol . These methods ensure efficient and scalable production suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(aziridin-1-yl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens and reacts with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl [2-(aziridin-1-yl)ethyl]carbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl [2-(aziridin-1-yl)ethyl]carbamate involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can open and form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects . This reactivity is the basis for its potential use in anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridine alkaloids: These compounds demonstrate pharmacological activities, including antitumor and antimicrobial effects.
Uniqueness
Ethyl [2-(aziridin-1-yl)ethyl]carbamate is unique due to its specific structure that combines the reactivity of the aziridine ring with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
25323-93-7 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
ethyl N-[2-(aziridin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)8-3-4-9-5-6-9/h2-6H2,1H3,(H,8,10) |
Clave InChI |
OKWPWBHSSULDBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
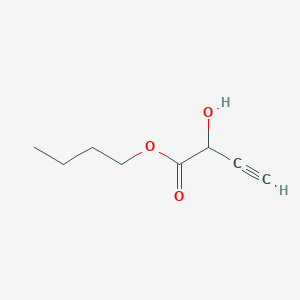
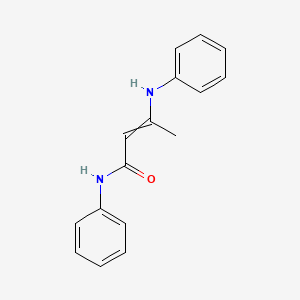

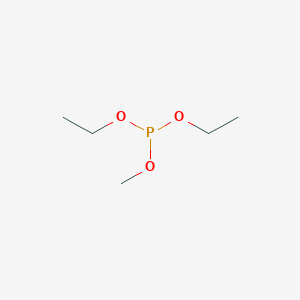

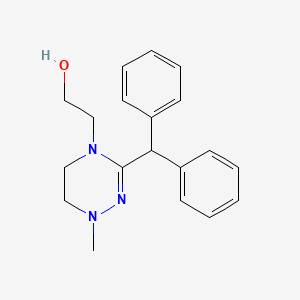
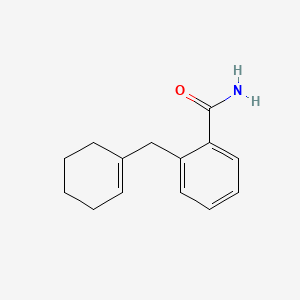
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


